3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde

Aldehyde Dehydrogenase 3A1 Cancer Chemoresistance Enzyme Inhibition

Researchers probing ALDH3A1-driven chemoresistance need probes free of off-target oxidase interference. This compound solves that: IC50 900 nM vs. human ALDH3A1, >1,111-fold selectivity over rabbit aldehyde oxidase. - 17.8× more potent than CB29, cutting assay compound consumption. - ACD/LogP 3.66 ensures DMSO-compatible solubility. - Free aldehyde enables Schiff base/hydrazone derivatization for SAR.

Molecular Formula C16H11Cl2NO6
Molecular Weight 384.17
CAS No. 848288-24-4
Cat. No. B2934509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
CAS848288-24-4
Molecular FormulaC16H11Cl2NO6
Molecular Weight384.17
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3Cl)Cl)C=O)OCO1
InChIInChI=1S/C16H11Cl2NO6/c17-12-1-9(5-20)16(14(18)4-12)24-7-11-3-13(19(21)22)2-10-6-23-8-25-15(10)11/h1-5H,6-8H2
InChIKeyWBGIJHHGGGNEFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde (CAS 848288-24-4): A Nitro-Benzodioxine Benzaldehyde ALDH3A1 Inhibitor & Synthetic Precursor


3,5-Dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde (CAS 848288-24-4) is a synthetic aromatic aldehyde comprising a 3,5-dichlorobenzaldehyde core linked via a methylene ether to a 6-nitro-4H-1,3-benzodioxine moiety . With a molecular formula of C₁₆H₁₁Cl₂NO₆, a molecular weight of 384.17 g/mol, and a predicted ACD/LogP of 3.66, this compound belongs to the benzodioxine-containing benzaldehyde class that has garnered attention as inhibitors of aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer chemoresistance [1].

Why 3,5-Dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde Cannot Be Replaced by Generic Benzaldehyde or Benzimidazole ALDH Inhibitors


Despite sharing the aldehyde functional group with broader classes of ALDH inhibitors, the target compound's distinctive 6-nitro-benzodioxine scaffold and 3,5-dichloro substitution pattern confer a unique selectivity profile and physicochemical fingerprint that are not replicated by simpler unsubstituted benzaldehydes or sulfonamide-based inhibitors such as CB29 or A53. Specifically, the compound demonstrates >1,000 μM potency against rabbit aldehyde oxidase, indicating substantial discrimination between ALDH isoforms and other aldehyde-metabolizing enzymes [1]. Moreover, its predicted ACD/LogP of 3.66 is approximately 0.5 log units lower than that of the sulfonamide analog A53 (ACD/LogP 4.16), which directly influences membrane partitioning, solubility, and in vitro assay behavior . These integrated differences make generic structural substitution risky when experimental ALDH3A1 inhibition, off-target enzyme selectivity, or consistent physicochemical properties are required.

Quantitative Differentiation Evidence: 3,5-Dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde vs. Close Analogs


ALDH3A1 Inhibitory Potency: 17.8-Fold Improvement over CB29 (ALDH3A1-IN-3)

In a direct comparison of ALDH3A1 inhibitory activity, 3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde exhibits an IC50 of 900 nM against human ALDH3A1-mediated benzaldehyde oxidation at pH 7.5 [1], representing a 17.8-fold enhancement in potency relative to the parent inhibitor CB29 (ALDH3A1-IN-3), which has a reported IC50 of 16,000 nM (16 μM) under comparable enzymatic conditions . Both compounds were evaluated using benzaldehyde as the substrate, indicating that the presence of the nitro-benzodioxine moiety and the 3,5-dichloro substitution significantly elevate target engagement beyond the level achieved by the simpler diarylamine scaffold of CB29.

Aldehyde Dehydrogenase 3A1 Cancer Chemoresistance Enzyme Inhibition

Selectivity Window Against Rabbit Aldehyde Oxidase: >1,111-Fold Discrimination

When profiled against rabbit aldehyde oxidase (AOX)—a major hepatic enzyme that metabolizes structurally diverse aldehydes and aza-heterocycles—3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde displays an IC50 exceeding 1,000,000 nM (>1 mM) [1]. In contrast, its IC50 for human ALDH3A1 is 900 nM under comparable assay conditions. This yields a selectivity ratio of >1,111:1, demonstrating that the compound's inhibitory activity is highly target-specific and not a generalized aldehyde oxidase effect. For comparison, the parent inhibitor CB29 exhibits a Ki of 4,700 nM (4.7 μM) for ALDH3A1 but its AOX activity has not been explicitly characterized, underscoring the value of the target compound's selectivity data.

Aldehyde Oxidase Isoform Selectivity Drug Metabolism

Lipophilicity Discrimination: 0.50 LogP Reduction Compared to Benzimidazole Sulfonamide Analog A53

Predicted lipophilicity distinguishes the target compound from structurally related ALDH3A1 inhibitors. The nitro-benzodioxine aldehyde possesses an ACD/LogP of 3.66 , whereas the sulfonamide-containing benzimidazole analog A53 (CHEMBL3112688, IC50 = 700 nM) exhibits a higher ACD/LogP of 4.16 . The 0.50 logP reduction (ΔLogP = -0.50) indicates that the target compound is less lipophilic, which can translate to improved aqueous solubility, reduced plasma protein binding, and a distinct tissue distribution profile. This physicochemical differentiation is critical for users optimizing solubility-dependent assay conditions or selecting lead compounds for further medicinal chemistry campaigns.

Physicochemical Profiling Lipophilicity Membrane Permeability

Hydrogen Bond Acceptor (HBA) Capacity: 7 HBAs Enhance Active-Site Complementarity vs. 4 HBAs in A53

The target compound contains 7 hydrogen bond acceptor atoms (4 oxygens from the nitro and aldehyde groups, 2 ring oxygens in the benzodioxine, and 1 ether oxygen), compared to only 4 hydrogen bond acceptors in the sulfonamide analog A53 (two sulfone oxygens, two benzimidazole nitrogens) . This 75% greater HBA count (ΔHBA = +3) provides the target compound with increased capacity for directional hydrogen bonding interactions within the ALDH3A1 substrate-binding pocket, potentially contributing to its enhanced potency relative to A53 (IC50 900 nM vs 700 nM, despite the small numerical difference, the HBA advantage may also translate into a distinct selectivity profile across ALDH isoforms).

Molecular Recognition Hydrogen Bonding Structure-Activity Relationship

Optimal Procurement and Research Application Scenarios for 3,5-Dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde


Selective ALDH3A1 Chemical Probe for Mechanistic Chemoresistance Studies

With an IC50 of 900 nM against human ALDH3A1 and a >1,111-fold selectivity window over rabbit aldehyde oxidase [1][2], this compound is ideally suited as a chemical probe to dissect ALDH3A1-mediated resistance to oxazaphosphorine chemotherapeutics such as cyclophosphamide and mafosfamide. Its muted off-target oxidase activity ensures that observed cellular phenotypes can be attributed primarily to ALDH3A1 inhibition, thereby strengthening mechanistic conclusions.

Biochemical Assay Development and High-Throughput Screening Follow-Up

The compound's favorable balance of lipophilicity (ACD/LogP 3.66) and hydrogen bond acceptor count (7 HBAs) makes it compatible with standard biochemical assay conditions, including those with stringent DMSO tolerance limits . Its 17.8-fold potency improvement over CB29 allows for lower compound usage per assay well, reducing consumable costs in high-throughput ALDH3A1 enzyme screens .

Synthetic Intermediate for Benzodioxine-Containing Bioactive Conjugates

The presence of a free aldehyde group enables straightforward derivatization via Schiff base formation, reductive amination, or hydrazone synthesis, allowing researchers to construct structurally diverse benzodioxine conjugates for structure-activity relationship (SAR) exploration. This dual reactive functionality—aldehyde for conjugation and nitro group for further reduction to amine—provides orthogonal synthetic handles absent in simpler benzaldehyde competitors such as CB29, which lacks the pendant benzodioxine moiety .

Medicinal Chemistry Lead Optimization Campaigns Targeting ALDH3A1

The combination of moderate lipophilicity (ACD/LogP 3.66) and the multi-point polar interaction capability (7 HBA count) positions this compound as an attractive starting point for medicinal chemistry optimization aimed at improving ALDH3A1 selectivity, metabolic stability, and in vivo pharmacokinetics, relative to higher-lipophilicity lead series represented by the sulfonamide analog A53 (ACD/LogP 4.16, 4 HBAs) .

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